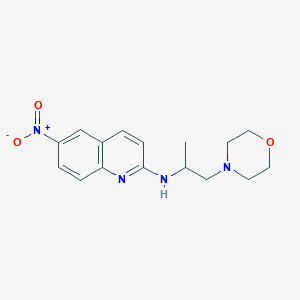

N-(1-morpholinopropan-2-yl)-6-nitroquinolin-2-amine

Description

N-(1-Morpholinopropan-2-yl)-6-nitroquinolin-2-amine is a quinoline derivative featuring a 6-nitro substituent on the quinoline core and a morpholinopropan-2-yl group attached to the primary amine at the 2-position. The quinoline core (C₉H₇N₃O₂) confers a planar aromatic system with inherent electronic properties influenced by the electron-withdrawing nitro group. The morpholinopropan-2-yl substituent introduces a tertiary amine and ether functionalities, likely enhancing solubility and modulating intermolecular interactions . Collision cross-section (CCS) predictions for the core structure (6-nitroquinolin-2-amine) indicate a CCS of 134.2 Ų for the [M+H]+ ion, suggesting a compact molecular geometry .

Properties

IUPAC Name |

N-(1-morpholin-4-ylpropan-2-yl)-6-nitroquinolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c1-12(11-19-6-8-23-9-7-19)17-16-5-2-13-10-14(20(21)22)3-4-15(13)18-16/h2-5,10,12H,6-9,11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDAOWDQZFRGFJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCOCC1)NC2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-Morpholinopropan-2-yl)-6-nitroquinolin-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antiparasitic research. This article summarizes the biological activity of this compound, including relevant case studies, structure-activity relationships (SAR), and research findings.

Chemical Structure and Properties

This compound features a quinoline backbone with a nitro group at the 6-position and a morpholine substituent. The molecular formula and structural characteristics are crucial for understanding its biological activity.

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant anti-inflammatory properties. For instance, a related compound showed an inhibition rate of 63% for IL-6 and 49% for IL-8 in LPS-stimulated human bronchial epithelial cells at a concentration of 5 μM .

Table 1: Inhibitory Effects on Cytokines

| Compound | IL-6 Inhibition (%) | IL-8 Inhibition (%) |

|---|---|---|

| Lead Compound AZD-1 | 63 | 49 |

| Compound 6h | 62–77 | 65–87 |

The mechanism of action involves the inhibition of the MAPK signaling pathway, specifically targeting ERK and p38 phosphorylation, which are critical in the release of inflammatory cytokines .

2. Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects, particularly against Leishmania and Trypanosoma species. A study on related nitroquinoline derivatives indicated that these compounds could be selectively bioactivated by nitroreductases, leading to effective antiparasitic action with low cytotoxicity towards human cells .

Table 2: Antiparasitic Activity of Nitroquinoline Derivatives

| Compound | Target Parasite | Activity | Cytotoxicity (HepG2) |

|---|---|---|---|

| Compound 22 | Leishmania infantum | Active | Low |

| Compound 22 | Trypanosoma brucei brucei | Active | Low |

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the quinoline structure significantly influence biological activity. For example, the presence of an amino group at specific positions enhances anti-inflammatory effects, while nitro substitutions may reduce efficacy .

Key Findings:

- Intramolecular hydrogen bonding between functional groups can enhance redox potential and biological activity.

- Compounds with redox potentials above -0.6 V exhibited significant activity against Leishmania .

Case Studies

In vivo studies have shown that this compound can effectively reduce inflammatory cytokine levels in animal models of acute lung injury (ALI). The administration of related compounds led to decreased expression of inducible nitric oxide synthase (iNOS), further indicating their therapeutic potential in inflammatory diseases .

Case Study Summary:

A study involving the administration of compound 6h demonstrated a protective role against ALI by inhibiting cytokine release and iNOS expression, suggesting its potential as a therapeutic agent in inflammatory conditions.

Comparison with Similar Compounds

Core Structure Variations

- N-(1-Cyclobutylethyl)-6-nitroquinolin-2-amine (): Shares the 6-nitroquinoline core but replaces the morpholinopropan-2-yl group with a cyclobutylethyl substituent. Molecular weight is lower (284.31 vs. ~329.36), reflecting the simpler substituent .

- N-(6-Morpholinopyridin-3-yl)-5-nitro-4-(4-(trifluoromethyl)phenoxy)pyrimidin-2-amine (): Features a pyrimidine core with a morpholino group and nitro substituent. The trifluoromethylphenoxy group introduces strong electron-withdrawing effects, which may enhance metabolic stability compared to the quinoline-based target. Molecular weight is higher (476.41), indicating greater structural complexity .

Morpholino-Containing Analogues

- Trisubstituted Pyrimidines (): Two pyrimidine derivatives, N-(2-morpholinoethyl)-6-(4-morpholinopiperidin-1-yl)pyrimidin-2-amine and 3-(4-(4-morpholinopiperidin-1-yl)-6-(pyridin-3-yl)pyrimidin-2-yl)propan-1-amine, demonstrate the versatility of morpholino groups in enhancing solubility and binding affinity. Yields varied significantly (24% vs. 94%), highlighting synthetic challenges dependent on substituent complexity .

- 4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazine-2-amine (): A triazine core with morpholino and diethylamine groups. The triazine system’s electron-deficient nature contrasts with the quinoline core, suggesting divergent reactivity and applications .

Physicochemical Properties

*CCS data derived from the 6-nitroquinolin-2-amine core .

Key Differentiators

- The morpholinopropan-2-yl group balances hydrophilicity and steric bulk, contrasting with the lipophilic cyclobutylethyl group () or the electron-deficient triazine core ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.